![molecular formula C17H16ClNO2 B4715109 1-(4-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one](/img/structure/B4715109.png)
1-(4-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one
Overview
Description
1-(4-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one, also known as CAY10566, is a chemical compound that belongs to the class of chalcones. It has been widely studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. This compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in protecting cells against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and protect against oxidative stress. In addition, it has been shown to improve cognitive function and protect against neurotoxicity in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one in lab experiments is that it has been extensively studied for its potential therapeutic applications in various diseases. It has also been found to be relatively safe and well-tolerated in animal studies. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to fully elucidate its therapeutic potential.
Future Directions
There are several future directions for the study of 1-(4-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to elucidate its mechanism of action and identify its molecular targets. In addition, it would be interesting to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans to determine its optimal dosing and potential side effects.
Scientific Research Applications
1-(4-chlorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to protect against neurotoxicity and improve cognitive function in animal models of neurodegenerative diseases.
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methylamino]prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-21-16-8-2-13(3-9-16)12-19-11-10-17(20)14-4-6-15(18)7-5-14/h2-11,19H,12H2,1H3/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGUZMWJAOMLIU-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC=CC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN/C=C/C(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.